Ethyl-N-alpha-lauroyl-L-arginate citrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

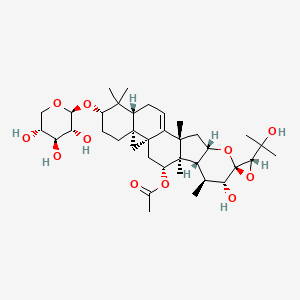

Ethyl-Nα-lauroyl-L-arginate citrate: (ELA) is an amino acid-based cationic surfactant. It is synthesized from three key components: L-arginine, lauric acid, and ethanol. . Notably, it displays excellent antimicrobial activity against a broad range of microorganisms.

准备方法

Synthetic Routes::

Esterification: L-arginine reacts with ethanol to form an ester.

Reaction with Lauroyl Chloride: The ester is then reacted with lauroyl chloride to produce ELA.

Hydrochloride Salt Formation: The resulting ethyl lauroyl arginate is recovered as the hydrochloride salt (ELA·HCl).

化学反应分析

ELA undergoes various reactions:

Ester Hydrolysis: ELA can be hydrolyzed back to L-arginine and lauric acid.

Antimicrobial Action: ELA disrupts microbial cell membranes due to its cationic nature, leading to cell death.

Esterification: Ethanol, acid catalyst (e.g., sulfuric acid).

Lauroyl Chloride Reaction: Lauroyl chloride, base (e.g., sodium hydroxide).

Hydrochloride Salt Formation: Hydrochloric acid.

科学研究应用

ELA finds applications in:

Food Preservation: ELA enhances microbiological safety and quality in food products.

Cosmetics: Used as a preservative in cosmetics (except lip products, oral hygiene products, and sprays).

Pharmaceuticals: Suppresses microbial growth in pharmaceuticals.

作用机制

Cell Membrane Disruption: ELA’s cationic structure interacts with microbial cell membranes, causing permeability changes and cell lysis.

Molecular Targets: Bacterial cell membranes, fungal cell walls.

相似化合物的比较

- ELA stands out for its potent antimicrobial activity.

- Similar Compounds: Other cationic surfactants like benzalkonium chloride, cetylpyridinium chloride.

属性

CAS 编号 |

153217-76-6 |

|---|---|

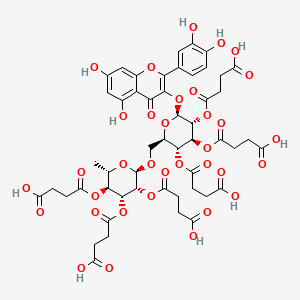

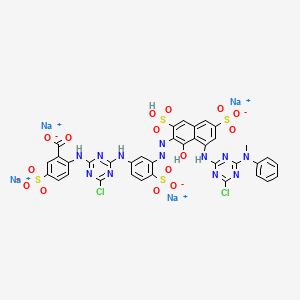

分子式 |

C26H48N4O10 |

分子量 |

576.7 g/mol |

IUPAC 名称 |

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C20H40N4O3.C6H8O7/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;7-3(8)1-6(13,5(11)12)2-4(9)10/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t17-;/m0./s1 |

InChI 键 |

RSHRLSPBVYVNGL-LMOVPXPDSA-N |

手性 SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

规范 SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。